3-Acetylcyclohexanone
Overview
Description
3-Acetylcyclohexanone is an organic compound with the molecular formula C8H12O2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is also known by other names such as 2-Acetylcyclohexanone and α-Acetylcyclohexanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetylcyclohexanone can be synthesized through several methods. One common laboratory method involves the Friedel-Crafts acylation of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the oxidation of 1,2-diols followed by oxidative cleavage .
Industrial Production Methods: Industrially, this compound can be produced by the oxidation of cyclohexanol or cyclohexane. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate .
Chemical Reactions Analysis
Types of Reactions: 3-Acetylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields cyclohexanol.
Substitution: Halogenation at the α-position can be achieved using chlorine or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexanol.
Halogenation: Halogenated cyclohexanones at the α-position.
Scientific Research Applications
3-Acetylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interactions with other molecules . The enol form can participate in nucleophilic addition reactions, while the keto form is more prone to electrophilic substitution reactions .
Comparison with Similar Compounds
- 2-Acetylcyclohexanone
- 2-Acetylcyclopentanone
- 2-Isobutyrylcyclohexanone
Comparison: 3-Acetylcyclohexanone is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to 2-Acetylcyclohexanone, it has different reactivity patterns due to the position of the acetyl group . 2-Acetylcyclopentanone and 2-Isobutyrylcyclohexanone have similar functional groups but differ in ring size and substituent effects, leading to variations in their chemical behavior .
Properties
IUPAC Name |
3-acetylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIYGBWEZZVAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465337 | |
Record name | 3-acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15040-97-8 | |
Record name | 3-acetylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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